N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide
Description
This compound is a structurally complex molecule featuring multiple functional groups, including:
- Indole moieties modified with 2-nitrophenylsulfonyl groups at the 1-position.
- A piperidine-3-carboxamide core with a diazo-3-oxobutanoyl substituent.
- tert-butylamino and methyl groups contributing to steric and electronic modulation.
Its synthesis and characterization likely employ advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography, as seen in analogous studies on indole derivatives and sulfonamide-containing compounds .
Properties
Molecular Formula |
C46H43N9O13S2 |
|---|---|
Molecular Weight |
994.0 g/mol |
IUPAC Name |
N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C46H43N9O13S2/c1-28(56)39(49-47)42(58)50-24-14-23-46(5,43(50)59)44(60)51(25-29-26-52(33-17-8-6-15-30(29)33)69(65,66)37-21-12-10-19-35(37)54(61)62)40(41(57)48-45(2,3)4)32-27-53(34-18-9-7-16-31(32)34)70(67,68)38-22-13-11-20-36(38)55(63)64/h6-13,15-22,26-27,40H,14,23-25H2,1-5H3,(H,48,57) |
InChI Key |
VQQNHJXHAIFTAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=[N+]=[N-])C(=O)N1CCCC(C1=O)(C)C(=O)N(CC2=CN(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(C5=CN(C6=CC=CC=C65)S(=O)(=O)C7=CC=CC=C7[N+](=O)[O-])C(=O)NC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-O,O-Diacetylbritannilactone can be synthesized through the acetylation of britannilactone. The typical synthetic route involves the reaction of britannilactone with acetic anhydride in the presence of an acid catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 1,6-O,O-diacetylbritannilactone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,6-O,O-Diacetylbritannilactone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or alkanes .
Scientific Research Applications
1,6-O,O-Diacetylbritannilactone has been extensively studied for its applications in various fields:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Industry: It is used in the development of pharmaceuticals and as a lead compound in drug discovery.
Mechanism of Action
1,6-O,O-Diacetylbritannilactone exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A. Indole-based sulfonamides
Compounds like 1-(2-nitrophenyl)sulfonylindole derivatives share structural motifs with the target molecule. Key differences include:
- Substituent complexity: The target compound integrates two indole-sulfonyl groups and a diazo-acyl moiety, unlike simpler analogues such as Zygocaperoside (a triterpenoid sulfonate) or pheromones like (E)-7-Decenila acetate .
- Steric effects: The tert-butylamino group and piperidine ring enhance steric hindrance compared to linear aliphatic chains in pheromones .
B.
Physicochemical and Spectroscopic Properties
Environmental and Regulatory Considerations
For example, revisions for zinc and lead compounds in TRI highlight stringent reporting requirements for sulfonamide analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
